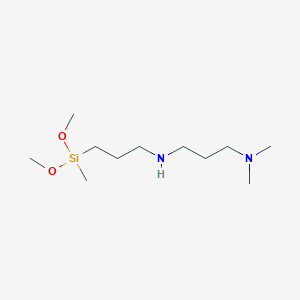

N1-(3-(Dimethoxy(methyl)silyl)propyl)-N3,N3-dimethylpropane-1,3-diamine

Overview

Description

N1-(3-(Dimethoxy(methyl)silyl)propyl)-N3,N3-dimethylpropane-1,3-diamine is an organosilicon compound with the molecular formula C10H26N2O2Si. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. It is a colorless to light yellow liquid that is sensitive to moisture and air .

Preparation Methods

The synthesis of N1-(3-(Dimethoxy(methyl)silyl)propyl)-N3,N3-dimethylpropane-1,3-diamine involves several steps. One common method includes the reaction of 3-chloropropyltrimethoxysilane with N,N-dimethyl-1,3-propanediamine under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial production methods often involve the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity .

Chemical Reactions Analysis

N1-(3-(Dimethoxy(methyl)silyl)propyl)-N3,N3-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like toluene or dichloromethane, and catalysts such as platinum or palladium. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N1-(3-(Dimethoxy(methyl)silyl)propyl)-N3,N3-dimethylpropane-1,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(3-(Dimethoxy(methyl)silyl)propyl)-N3,N3-dimethylpropane-1,3-diamine involves its ability to form strong covalent bonds with various substrates. The compound’s silicon atom can form bonds with oxygen, nitrogen, and carbon atoms, allowing it to act as a coupling agent. This enhances the adhesion between different materials and improves the overall stability and functionality of the final product .

Comparison with Similar Compounds

N1-(3-(Dimethoxy(methyl)silyl)propyl)-N3,N3-dimethylpropane-1,3-diamine can be compared with other similar compounds such as:

N1-(3-(Trimethoxysilyl)propyl)-N3,N3-dimethylpropane-1,3-diamine: This compound has similar properties but differs in the number of methoxy groups attached to the silicon atom.

N1-(3-(Diethoxymethylsilyl)propyl)-N3,N3-dimethylpropane-1,3-diamine: This compound has ethoxy groups instead of methoxy groups, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .

Biological Activity

N1-(3-(Dimethoxy(methyl)silyl)propyl)-N3,N3-dimethylpropane-1,3-diamine, also known as SiSiB® PC1893, is a bifunctional organosilane compound characterized by its unique structural properties and potential applications in various fields, including biochemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H28N2O2Si

- Molecular Weight : 248.438 g/mol

- Density : 0.9±0.1 g/cm³

- Boiling Point : 282.0±25.0 °C at 760 mmHg

- Flash Point : 124.4±23.2 °C

| Property | Value |

|---|---|

| Molecular Formula | C11H28N2O2Si |

| Molecular Weight | 248.438 g/mol |

| Density | 0.9±0.1 g/cm³ |

| Boiling Point | 282.0±25.0 °C |

| Flash Point | 124.4±23.2 °C |

The biological activity of this compound is primarily attributed to its functional groups that allow it to interact with biological molecules. The presence of amino groups facilitates interactions with biomolecules such as proteins and nucleic acids, while the methoxysilyl groups can enhance its stability and reactivity.

Biological Applications

- Adhesion Promoter : The compound acts as an adhesion promoter in various formulations, enhancing the bonding between organic and inorganic materials.

- Surface Modifier : It modifies surfaces to improve compatibility with biological systems, potentially enhancing drug delivery systems or tissue engineering applications.

- Reactant in Synthesis : It serves as a precursor for synthesizing amino-functional silicones, which have applications in biomedical devices.

Study 1: Adhesion Properties

A study demonstrated that SiSiB® PC1893 significantly improved the adhesion properties of coatings on glass substrates compared to traditional silanes. This enhancement is attributed to the dual reactivity of the compound, allowing it to form strong chemical bonds with both organic polymers and inorganic surfaces .

Study 2: Biocompatibility Assessment

Research evaluating the biocompatibility of organosilanes found that compounds similar to this compound exhibited low cytotoxicity in vitro. This suggests potential for use in biomedical applications where biocompatibility is critical .

Study 3: Drug Delivery Systems

In drug delivery applications, the incorporation of this silane into polymer matrices has been shown to enhance the release profiles of encapsulated drugs, indicating its potential role in improving therapeutic efficacy through better drug release mechanisms .

Properties

IUPAC Name |

N-[3-[dimethoxy(methyl)silyl]propyl]-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H28N2O2Si/c1-13(2)10-6-8-12-9-7-11-16(5,14-3)15-4/h12H,6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWFTMZUDLGKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCCC[Si](C)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H28N2O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.